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Introduction

Enpatoran hydrochloride (formerly M5049) is an investigational, orally bioavailable small
molecule that acts as a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and
Toll-like receptor 8 (TLR8). TLR7 and TLR8 are key components of the innate immune system,
recognizing single-stranded RNA (ssRNA) from viruses and endogenous nucleic acids.
Aberrant activation of these receptors is implicated in the pathogenesis of various autoimmune
diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus
(CLE). By blocking TLR7 and TLRS8 signaling, Enpatoran aims to modulate the innate and
adaptive immune responses, thereby reducing the production of pro-inflammatory cytokines
and autoantibodies that drive autoimmune pathology. This technical guide provides a detailed
overview of the pharmacological profile of Enpatoran hydrochloride, including its mechanism
of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical development.

Mechanism of Action

Enpatoran hydrochloride is a selective inhibitor of TLR7 and TLR8. Structural studies have
indicated that Enpatoran binds to and stabilizes the human TLR8 dimer in its inactive state,
which antagonizes the binding of TLR8 ligands. A similar mechanism of action is proposed for
its inhibition of TLR7. This dual antagonism of TLR7 and TLR8 is believed to provide a broader
and potentially more effective immunomodulatory effect than targeting either receptor alone,
given their distinct and overlapping roles in immune cell activation.
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Signaling Pathway

The activation of TLR7 and TLR8 by ssRNA ligands initiates a downstream signaling cascade,
primarily through the MyD88-dependent pathway. This leads to the activation of transcription
factors such as NF-kB and IRF7, resulting in the production of pro-inflammatory cytokines (e.g.,
IL-6, TNF-a) and type | interferons (e.g., IFN-a). Enpatoran, by blocking the initial ligand
binding and receptor activation, effectively inhibits these downstream inflammatory responses.
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In Vitro Pharmacology

Enpatoran has demonstrated potent and selective inhibition of TLR7 and TLR8 in various in
vitro assays.

ble 1: In Vi t irochlorid

Assay System Target IC50 (nM) Reference
HEK293 cells TLR7 11.1
HEK?293 cells TLRS8 24.1

IL-6 production
(stimulated by miR-

Human PBMCs 35-45
122, Let7c RNA, Alu

RNA, R848)
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Enpatoran is reported to be inactive against TLR3, TLR4, and TLR9, highlighting its selectivity.

Experimental Protocols

HEK293-Based TLR7/8 Inhibition Assay (lllustrative Protocol)

A common method for determining the IC50 of TLR inhibitors involves the use of Human
Embryonic Kidney (HEK) 293 cells stably transfected to express the target TLR and a reporter
gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-
KB inducible promoter.
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Assay Setup

Culture HEK293 cells
expressing TLR7 or TLR8
and NF-kB-SEAP reporter

Plate cells in
96-well plates

Add serial dilutions
of Enpatoran

Y

Add TLR7/8 agonist
(e.g., R848)

/

\
@ 18-24 hours

Deteftion
\/

Transfer supernatant
to a new plate

Add SEAP substrate
(e.g., QUANTI-Blue™)

Incubate and measure
colorimetric change
(OD at ~620-655 nm)

Data A‘;lalysis

Normalize data to
positive and negative controls

Calculate IC50 values
using non-linear regression

Click to download full resolution via product page

Ex Vivo Cytokine Release Assay (lllustrative Protocol)
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This assay assesses the ability of a compound to inhibit cytokine production in a more
physiologically relevant system, such as human whole blood or peripheral blood mononuclear
cells (PBMCs).

o Sample Collection and Preparation: Whole blood is collected from healthy volunteers. For
PBMC isolation, blood is processed using density gradient centrifugation.

o Cell Culture: Whole blood or PBMCs are cultured in appropriate media.
» Compound Treatment: Cells are pre-incubated with varying concentrations of Enpatoran.

» Stimulation: The TLR7/8 agonist, R848, is added to the cultures to stimulate cytokine
production.

e Incubation: The cultures are incubated for a specified period (e.g., 18-24 hours).

o Cytokine Measurement: The concentration of cytokines, such as IL-6 and IFN-a, in the
culture supernatant is measured using methods like ELISA or multiplex bead arrays.

In Vivo Pharmacology

Enpatoran has demonstrated efficacy in preclinical models of autoimmune disease. In mouse
models of lupus (BXSB-Yaa and IFN-a accelerated NZB/W), Enpatoran was shown to
suppress disease activity.

Pharmacokinetics

Enpatoran exhibits favorable pharmacokinetic properties, including good oral bioavailability
across multiple species.

Table 2: Preclinical Pharmacokinetic Parameters of
Enpatoran
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Oral

Species Dose (mg/kg) Route Bioavailability  T1/2 (h)
(%)

Mouse 1.0 Oral 100 14

Rat 1.0 Oral 87 5.0

Dog 1.0 Oral 84 13

Data compiled from MedChemExpress product information sheet.

Table 3: Human Pharmacokinetic Parameters of

Enpatoran
. Key
Population Dose Tmax (h) t1/2 (h) L Reference
Findings
Rapidly
absorbed. PK
parameters
were linear
) and dose-
Single and _
] proportional.
Healthy multiple oral _
-15 - Food slightly
Volunteers doses up to
delayed
200 mg .
absorption
and lowered
peak
concentration
PK profiles
were
Patients with 25, 50, 100, ) 610 consistent
SLE/CLE 150 mg BID and dose-
proportional
across doses.
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Pharmacodynamics

The pharmacodynamic effects of Enpatoran have been evaluated in both healthy volunteers
and patients with autoimmune diseases.

Table 4: Pharmacodynamic Effects of Enpatoran

Population Biomarker Effect Key Findings Reference
Exposure-
] dependent
Ex vivo
Healthy ] o inhibition, with
stimulated IL-6 Inhibition )
Volunteers _ maximum
secretion
inhibition at 200
mg.

_ _ Interferon-gene
Patients with ) ) Dose-dependent
signature (IFN- Reduction )
SLE/CLE reduction.
GS) scores

Clinical Development

Enpatoran is currently being investigated in clinical trials for the treatment of autoimmune
diseases, primarily SLE and CLE.

Phase | Studies in Healthy Volunteers

A Phase |, first-in-human study evaluated the safety, tolerability, pharmacokinetics, and
pharmacodynamics of single and multiple ascending oral doses of Enpatoran in healthy
participants. The study found that Enpatoran was well-tolerated at doses up to 200 mg, with no
significant dose-limiting adverse events.

Phase Ib Study in Patients with SLE and CLE
(NCT04647708)

This study assessed multiple-ascending doses of Enpatoran in patients with active SLE and
CLE. Enpatoran was well-tolerated up to the highest evaluated dose of 150 mg twice daily for
24 weeks and demonstrated a favorable safety and pharmacokinetic profile. The study also
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showed numerical reductions in disease activity scores (SLEDAI-2K) and a dose-dependent
suppression of the interferon-gene signature.

Phase Il WILLOW Study (NCT05162586)

The WILLOW study is a global, multicenter, randomized, placebo-controlled Phase I trial
evaluating three doses of Enpatoran (25 mg, 50 mg, and 100 mg twice daily) versus placebo in
patients with active SLE and CLE. The study is designed with two cohorts: Cohort A focusing
on patients with CLE or SLE with active lupus rash, and Cohort B evaluating systemic disease
activity in SLE patients.

o Cohort A: Met its primary endpoint, demonstrating a dose-response relationship and a
clinically meaningful improvement in the Cutaneous Lupus Erythematosus Disease Area and
Severity Index Activity (CLASI-A) scores at Week 16.

o Cohort B: While the primary endpoint of a dose-response relationship was not met,
promising efficacy results were observed in prespecified subpopulations.

Conclusion

Enpatoran hydrochloride is a promising, first-in-class, oral dual inhibitor of TLR7 and TLRS8
with a well-defined mechanism of action. It has demonstrated a favorable pharmacokinetic and
safety profile in early clinical development. The observed pharmacodynamic effects on
biomarkers such as the interferon-gene signature, coupled with encouraging efficacy signals in
patients with SLE and CLE, support its continued investigation as a potential novel therapeutic
for autoimmune diseases driven by TLR7/8 overactivation. Further data from ongoing and
future clinical trials will be crucial to fully establish its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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